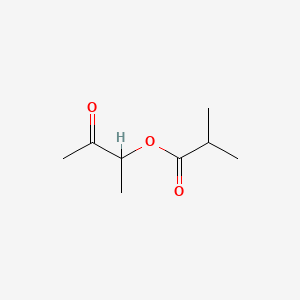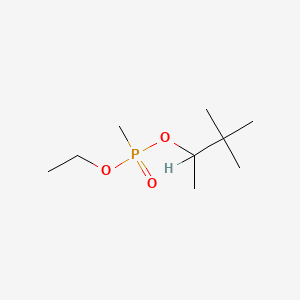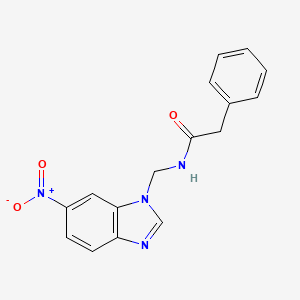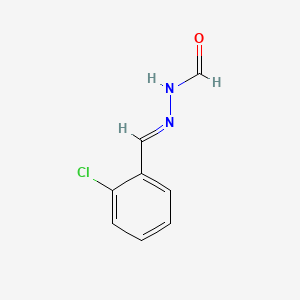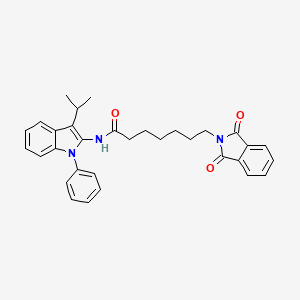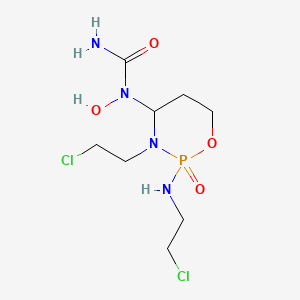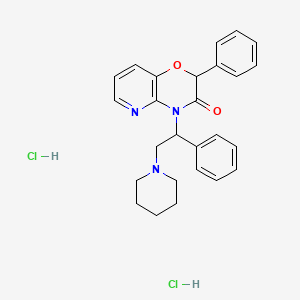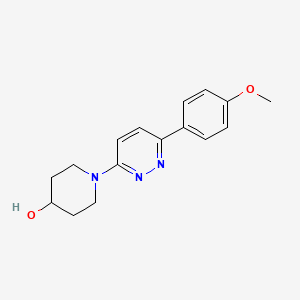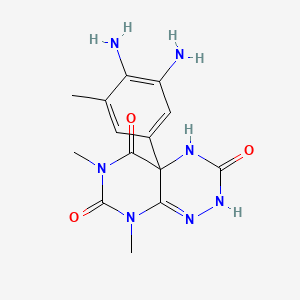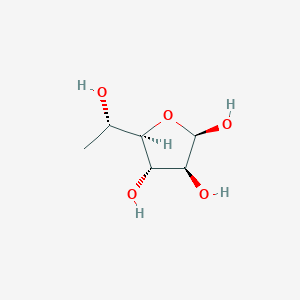
Dilithium N-acetyl-L-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium N-acetyl-L-glutamate is a chemical compound with the molecular formula C7H9Li2NO5 It is a derivative of N-acetyl-L-glutamate, which plays a crucial role in the urea cycle by activating carbamoyl phosphate synthetase I
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dilithium N-acetyl-L-glutamate typically involves the reaction of N-acetyl-L-glutamate with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on a commercial scale. The crystallization process is optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Dilithium N-acetyl-L-glutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium chloride or potassium chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium oxides, while substitution reactions may produce corresponding acetyl-glutamate salts with different cations.
Applications De Recherche Scientifique
Dilithium N-acetyl-L-glutamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its role in metabolic pathways, particularly in the urea cycle.
Medicine: Research is ongoing to explore its potential therapeutic applications, including the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of Dilithium N-acetyl-L-glutamate involves its role as an activator of carbamoyl phosphate synthetase I, an enzyme critical for the urea cycle. By binding to the enzyme, it enhances its activity, facilitating the conversion of ammonia to urea. This process is essential for detoxifying ammonia in the body. The molecular targets include the active sites of the enzyme, and the pathways involved are primarily related to nitrogen metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-L-glutamate: The parent compound, which also activates carbamoyl phosphate synthetase I.
N-acetyl-L-aspartate: Another acetylated amino acid derivative with different biological functions.
Lithium salts of other amino acids: Compounds like lithium aspartate and lithium glutamate.
Uniqueness
Dilithium N-acetyl-L-glutamate is unique due to its dual lithium ions, which may confer distinct chemical properties and biological activities compared to its parent compound and other similar derivatives
Propriétés
Numéro CAS |
32093-27-9 |
|---|---|
Formule moléculaire |
C7H9Li2NO5 |
Poids moléculaire |
201.1 g/mol |
Nom IUPAC |
dilithium;(2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C7H11NO5.2Li/c1-4(9)8-5(7(12)13)2-3-6(10)11;;/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2/t5-;;/m0../s1 |
Clé InChI |
DHNAHXJWGNCUGP-XRIGFGBMSA-L |
SMILES isomérique |
[Li+].[Li+].CC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-] |
SMILES canonique |
[Li+].[Li+].CC(=O)NC(CCC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


